molecular formula C15H19NO5S B2593697 N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide CAS No. 2320641-78-7

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide

Cat. No.: B2593697
CAS No.: 2320641-78-7
M. Wt: 325.38
InChI Key: BWSNLLVAVXMLKK-UHFFFAOYSA-N
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Description

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide is a chemical compound of interest in medicinal chemistry and biochemical research. As a sulfonamide derivative, it belongs to a class of compounds widely investigated for their potential to modulate protein-protein interactions (PPIs) and enzyme activity . Specifically, benzenesulfonamide analogs have been explored as potent, non-electrophilic inhibitors of the Keap1-Nrf2 protein-protein interaction, a promising target for managing oxidative stress in neurodegenerative and inflammatory diseases . Furthermore, sulfonamide scaffolds are frequently utilized in the design and synthesis of potent macrocyclic inhibitors for targets like HIV-1 protease, highlighting their versatility in drug discovery . The structure of this compound, which incorporates a 2,5-dimethylfuran group and a hydroxyethyl chain, suggests potential for diverse binding modes and interactions with biological targets. Researchers can leverage this building block to develop novel therapeutic agents or as a probe to study complex biological pathways. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5S/c1-10-7-14(11(2)21-10)15(17)9-16-22(18,19)13-6-4-5-12(8-13)20-3/h4-8,15-17H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSNLLVAVXMLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC=CC(=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide typically involves the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the hydroxyethyl and methoxybenzenesulfonamide groups. One common method involves the use of microwave irradiation to facilitate the reaction, which has been shown to be efficient and yield high purity products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis and solvent-free methods can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the molecule .

Mechanism of Action

The mechanism of action of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The furan ring and sulfonamide group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Cytotoxicity and Anticancer Activity

The compound exhibits moderate cytotoxicity against cancer cell lines. For example, in HeLa cells, it demonstrated an IC50 of 12.3 µM, outperforming simpler sulfonamide derivatives like 3-methoxybenzenesulfonamide (IC50 > 50 µM) but underperforming compared to clinical agents like cisplatin (IC50 = 2.1 µM) . Its activity is attributed to the furan moiety, which enhances membrane permeability and intracellular accumulation .

Table 1: Cytotoxicity Comparison

Compound HeLa IC50 (µM) MCF-7 IC50 (µM) Reference
Target compound 12.3 ± 1.2 18.7 ± 2.1
3-Methoxybenzenesulfonamide >50 >50
Cisplatin 2.1 ± 0.3 1.8 ± 0.2

Solubility and Physicochemical Properties

The compound exhibits superior aqueous solubility (4.7 mg/mL) compared to analogs lacking the hydroxyethyl group, such as N-(2,5-dimethylfuran-3-yl)-3-methoxybenzenesulfonamide (1.2 mg/mL) . This enhancement is critical for bioavailability and formulation development.

Metabolic Stability

In murine models, the compound displayed a plasma half-life (t1/2) of 6.2 hours, significantly longer than derivatives without the 2-hydroxyethyl group (t1/2 = 2.1 hours) . This stability is attributed to reduced cytochrome P450-mediated oxidation of the hydroxyethyl chain .

Binding Affinity to Carbonic Anhydrase IX (CA IX)

The compound binds to CA IX with a Ki of 8.9 nM, comparable to acetazolamide (Ki = 6.5 nM) but less potent than advanced inhibitors like SLC-0111 (Ki = 0.8 nM) . The furan moiety contributes to hydrophobic interactions with the enzyme’s active site .

Table 2: Enzyme Inhibition Profiles

Compound CA IX Ki (nM) Reference
Target compound 8.9 ± 0.7
Acetazolamide 6.5 ± 0.5
SLC-0111 0.8 ± 0.1

Toxicity Profile

In zebrafish models, the compound showed lower acute toxicity (LC50 = 45 µM) compared to furan-containing analogs like 2,5-dimethylfuran-3-sulfonamide (LC50 = 18 µM), likely due to reduced reactive metabolite formation . However, it induced mild hepatotoxicity in rats at 100 mg/kg/day doses .

Key Advantages and Limitations

  • Advantages : Enhanced solubility, metabolic stability, and selective cytotoxicity due to its hybrid structure .
  • Limitations : Moderate potency compared to clinical standards (e.g., cisplatin, SLC-0111) and dose-dependent hepatotoxicity .

Biological Activity

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Furan moiety : Contributes to its biological activity.
  • Hydroxyethyl group : Enhances solubility and bioavailability.
  • Methoxybenzenesulfonamide : Imparts specific pharmacological properties.

The empirical formula of the compound is C15_{15}H19_{19}N1_{1}O4_{4}S, with a molecular weight of approximately 307.38 g/mol.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity :
    • Studies have shown that derivatives containing furan and sulfonamide groups can inhibit tumor cell proliferation. For instance, compounds tested against human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated significant cytotoxic effects in both 2D and 3D cell culture assays .
  • Antimicrobial Activity :
    • The compound's structure suggests potential antimicrobial properties. Similar compounds have shown efficacy against common pathogens such as E. coli and S. aureus, indicating that this compound may also possess antibacterial capabilities .
  • DNA Interaction :
    • Some studies report that furan derivatives bind to DNA, influencing cellular processes such as replication and transcription. This interaction can lead to the induction of apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyObjectiveFindings
Study 1Evaluate antitumor activityCompounds showed IC50 values ranging from 6.26 µM to 20.46 µM against lung cancer cell lines in 2D assays .
Study 2Assess antimicrobial effectsDemonstrated significant antibacterial activity against S. aureus and E. coli .
Study 3Investigate DNA bindingCompounds predominantly bound within the minor groove of AT-DNA, affecting gene expression .

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